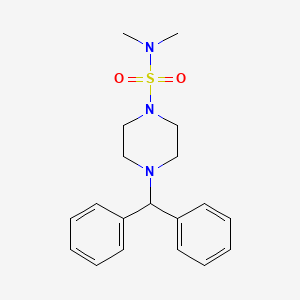

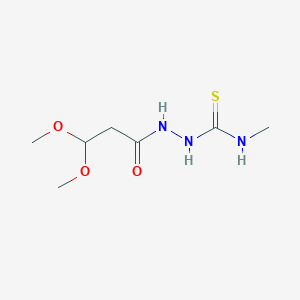

![molecular formula C9H6Cl2N2OS2 B3034916 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole CAS No. 251103-08-9](/img/structure/B3034916.png)

5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole

Overview

Description

The compound 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their properties are discussed, which can give insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves multiple steps, starting from basic aromatic acids or nitriles. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved through a six-step process beginning with 4-chlorobenzoic acid . Another method involves the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid to form 1,2,4-thiadiazoles . These methods highlight the versatility in synthesizing thiadiazole derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated and further analyzed using density functional theory (DFT) calculations to understand its electronic properties and potential applications as a nonlinear optical (NLO) material . This suggests that similar analytical and computational techniques could be applied to determine the molecular structure and properties of 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, 3,4-Dichloro-1,2,5-thiadiazole has been used as a sulfur transfer reagent, indicating the potential reactivity of the dichlorophenylsulfinyl group in the compound of interest . Additionally, the reactivity of chloro groups in thiadiazolium salts has been exploited for the preparation of mesoionic compounds, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their substitution patterns. For instance, antiviral and antifungal activities have been observed in some sulfonamide thiadiazole derivatives . The interaction of thiadiazole-sulfonamide moieties with enzymes such as carbonic anhydrase has also been studied, which could provide insights into the binding properties of similar compounds . These studies suggest that 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole may also exhibit unique biological activities and interactions based on its structural features.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted the significant biological activities of thiadiazole derivatives, including antimicrobial, anti-inflammatory, and antitubercular effects. The structure-activity relationship (SAR) of these compounds suggests their potential as effective agents in treating various microbial infections (Faruk Alam, 2018).

Anti-inflammatory and Antitumor Activities

Thiadiazoles also show promising anti-inflammatory and antitumor activities. The saturated five-membered thiazolidines and their derivatives, closely related to thiadiazoles, have been identified as valuable in medicinal chemistry due to their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. These compounds are being explored as new drug candidates due to their varied biological responses and potential therapeutic applications (Nusrat Sahiba et al., 2020).

Antidiabetic Potential

Thiadiazole compounds are being investigated for their antidiabetic potential. A review focused on thiadiazole derivatives as antidiabetic agents, covering the most active compounds and their interactions with various targets such as sodium-glucose linked transporter and peroxisome proliferator-activated receptor. This highlights the potential of thiadiazole derivatives in developing new antidiabetic therapies (P. Datar & Tejashree A Deokule, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(3,4-dichlorophenyl)sulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS2/c1-5-9(15-13-12-5)16(14)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEYYLBULMUJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

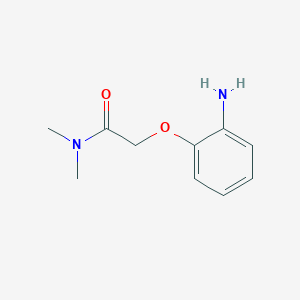

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)

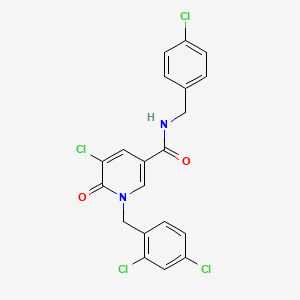

![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)

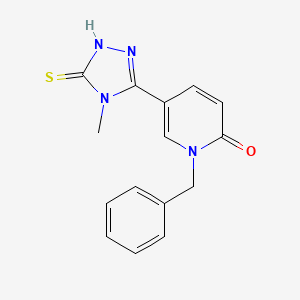

![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)

![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)

![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)